Cas no 41849-35-8 (10-hydroxy aconitine)

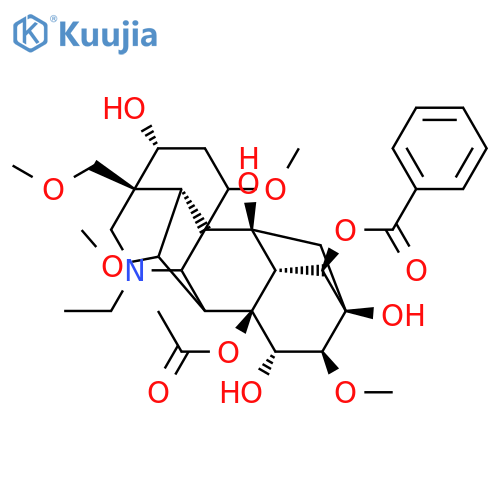

10-hydroxy aconitine structure

商品名:10-hydroxy aconitine

10-hydroxy aconitine 化学的及び物理的性質

名前と識別子

-

- (?)-(A-b)-8beta-acetoxy-14alpha-benzoyloxy-N-ethyl-3alpha,10beta,13beta,15alpha-tetrahydroxy-1alpha,6alpha,16beta,18-tetramethoxyaconitane

- 10-OH-aconitine

- aconifine

- 10-Hydroxy aconitine

- 8beta-Acetoxy-14alpha-benzoyloxy-N-ethyl-3alpha,10beta,13beta,15alpha-tetrahydroxy-1alpha,6alpha,16beta-trimethoxy-4beta-(methoxymethylene)aconitane

- Nagarine

- Nagarine (C34 alkaloid)

- [(1R,2S,3S,4R,5S,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-Acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18

- CID 138399546

- STL578237

- [(1R,2S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-tr

- 41849-35-8

- CHEMBL2062833

- [(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

- 10-Hydroxyaconitine

- Q27105662

- C08655

- Aconitane-3,8,10,13,14,15-hexol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, 8-acetate 14-benzoate, (1-alpha,3-alpha,6-alpha,14-alpha,15-alpha,16-beta)-

- SCHEMBL2426944

- CHEBI:2429

- 20-ethyl-3,10,13,15alpha-tetrahydroxy-1alpha,6alpha,16beta-trimethoxy-4-(methoxymethyl)aconitane-8,14alpha-diyl 8-acetate 14-benzoate

- akonifine

- 8beta-Acetoxy-14alpha-benzoyloxy-N-ethyl-3alpha,10beta,13beta,15alpha-tetrahydroxy- 1alpha,6alpha,16beta-trimethoxy-4beta-(methoxymethylene)aconitane

- [(1R,2S,3S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

- AKOS030501776

- 10-hydroxy aconitine

-

- インチ: 1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22?,23?,24?,25-,26+,27?,28+,30+,31-,32+,33-,34+/m1/s1

- InChIKey: GMSKTJVHWUUOMY-GZONWRODSA-N

- ほほえんだ: O([H])[C@@]12C([H])([H])[C@@]3([C@]([H])([C@@]([H])([C@@](C1([H])C3([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)([C@@]1([H])C([H])(C3([H])[C@@]4(C([H])([H])OC([H])([H])[H])[C@@]([H])(C([H])([H])[C@@]([H])([C@@]23[C@]1([H])N(C([H])([H])C([H])([H])[H])C4([H])[H])OC([H])([H])[H])O[H])OC([H])([H])[H])OC(C([H])([H])[H])=O)O[H])OC([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 661.309826g/mol

- ひょうめんでんか: 0

- XLogP3: -0.8

- 水素結合ドナー数: 4

- 水素結合受容体数: 13

- 回転可能化学結合数: 11

- どういたいしつりょう: 661.309826g/mol

- 単一同位体質量: 661.309826g/mol

- 水素結合トポロジー分子極性表面積: 174Ų

- 重原子数: 47

- 複雑さ: 1260

- 同位体原子数: 0

- 原子立体中心数の決定: 15

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 661.7

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 198-200 ºC

- ふってん: 745.2°C at 760 mmHg

- フラッシュポイント: 404.5°C

- 屈折率: 1.626

- ようかいど: 極微溶性(0.59 g/l)(25ºC)、

- PSA: 173.68000

- LogP: -0.29910

- じょうきあつ: 0.0±2.6 mmHg at 25°C

10-hydroxy aconitine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

10-hydroxy aconitine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H750085-5mg |

10-Hydroxy Aconitine |

41849-35-8 | 5mg |

$821.00 | 2023-05-18 | ||

| TRC | H750085-10mg |

10-Hydroxy Aconitine |

41849-35-8 | 10mg |

$1481.00 | 2023-05-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H934828-5mg |

10-Hydroxy aconitine |

41849-35-8 | ≥98% | 5mg |

¥8,892.00 | 2022-12-12 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY232634-10mg |

10-Hydroxy aconitine |

41849-35-8 | 96% | 10mg |

¥3390.0 | 2023-09-15 | |

| Chengdu Biopurify Phytochemicals Ltd | BP3012-10mg |

10-hydroxy aconitine |

41849-35-8 | 98% | 10mg |

$260 | 2021-12-27 | |

| AN HUI ZE SHENG Technology Co., Ltd. | H750085-2.5mg |

(3R,4R,6S,6aR,7S,7aS,8R,9R,10S,11S,11aS,12R,12aR,13R,14R)-11a-acetoxy-1-ethyl-4,7,9,11-tetrahydroxy-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl benzoate |

41849-35-8 | 2.5mg |

¥3900.00 | 2023-09-15 | ||

| TargetMol Chemicals | TN1971-1mg |

Nagarine |

41849-35-8 | 1mg |

¥ 1841 | 2024-07-19 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | TN1971-1mg |

(3R,4R,6S,6aR,7S,7aS,8R,9R,10S,11S,11aS,12R,12aR,13R,14R)-11a-acetoxy-1-ethyl-4,7,9,11-tetrahydroxy-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl benzoate |

41849-35-8 | 98% | 1mg |

¥1841.00 | 2023-09-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R095418-5mg |

10-hydroxy aconitine |

41849-35-8 | 98% | 5mg |

¥5700 | 2023-09-09 | |

| TRC | H750085-2.5mg |

10-Hydroxy Aconitine |

41849-35-8 | 2.5mg |

$454.00 | 2023-05-18 |

10-hydroxy aconitine 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

41849-35-8 (10-hydroxy aconitine) 関連製品

- 134-09-8(Menthyl anthranilate)

- 101-31-5(L-Hyoscyamine)

- 51-55-8(Atropine)

- 55-48-1(Atropine sulfate)

- 118-56-9(Homosalate)

- 466-26-2(Neoline)

- 84-61-7(Dicyclohexyl phthalate)

- 87-00-3((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate)

- 94-32-6(Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

推奨される供給者

Amadis Chemical Company Limited

(CAS:41849-35-8)10-hydroxy aconitine

清らかである:99%

はかる:10mg

価格 ($):425.0